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Compound of Interest

tert-Butyl [Bis(4-
Compound Name: methoxyphenyl)phosphinyloxy]car
bamate
Cat. No.: B1521908
\. J

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl [Bis(4-
methoxyphenyl)phosphinyloxy]carbamate

Introduction

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS No. 619333-95-8) is a
multifaceted organophosphorus compound that serves as a valuable reagent and building
block in synthetic organic chemistry and medicinal chemistry.[1][2] Its utility is noted in the
development of phosphine-based ligands, catalysts, and as a key intermediate in the synthesis
of novel pharmaceuticals and agrochemicals.[2][3] The compound's unique structure, featuring
a phosphinyloxy group, is credited with enhancing biological activity and stabilizing reactive
intermediates, making it a compound of significant interest for researchers.[2]

A thorough understanding of a compound's physicochemical properties is paramount for its
effective application, particularly in drug development where solubility and stability directly
impact bioavailability, formulation, and shelf-life.[4][5] This guide provides a comprehensive
technical overview of the solubility and stability profiles of tert-Butyl [Bis(4-
methoxyphenyl)phosphinyloxy]carbamate, grounded in established analytical
methodologies. We will explore the structural basis for its properties, detail robust experimental
protocols for their assessment, and discuss the interpretation of the resulting data for research
and development applications.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1521908?utm_src=pdf-interest
https://www.benchchem.com/product/b1521908?utm_src=pdf-body
https://www.benchchem.com/product/b1521908?utm_src=pdf-body
https://www.benchchem.com/product/b1521908?utm_src=pdf-body
https://cymitquimica.com/cas/619333-95-8/
https://www.chemimpex.com/products/37121
https://www.chemimpex.com/products/37121
https://www.chemimpex.com/es/products/37121
https://www.chemimpex.com/products/37121
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://www.researchgate.net/publication/325336381_Automated_assays_for_thermodynamic_equilibrium_solubility_determination
https://www.benchchem.com/product/b1521908?utm_src=pdf-body
https://www.benchchem.com/product/b1521908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular Structure Analysis: The Foundation of
Physicochemical Behavior

The solubility and stability of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
are intrinsically linked to its molecular architecture. The structure comprises several key
functional groups whose interplay dictates its interaction with various solvent systems and its
susceptibility to degradation.

 Lipophilic Moieties: The bulky, non-polar tert-butyl group and the two aromatic bis(4-
methoxyphenyl) rings contribute significantly to the molecule's lipophilicity.[1] This suggests a
predisposition for solubility in organic solvents. The methoxy groups (-OCHs) on the phenyl
rings add some polar character but are largely overshadowed by the hydrophobicity of the
aromatic systems.

o Polar Moieties: The central phosphinyloxy group (-P(O)O-) and the carbamate linkage (-
OC(O)N-) introduce polarity and the capacity for hydrogen bonding. The phosphoryl oxygen
and the carbamate's carbonyl oxygen can act as hydrogen bond acceptors, while the N-H
group is a hydrogen bond donor.[6] These sites are critical for interactions with polar
solvents, including water.

o Chemically Labile Sites: The P-O-N bond and the carbamate ester linkage are potential sites
for hydrolysis under acidic or basic conditions. The tertiary butyl group can also be
susceptible to cleavage under strong acidic conditions.

This structural duality—significant lipophilic character punctuated by polar, reactive groups—
suggests a complex solubility profile and defined stability limits that warrant rigorous
experimental investigation.

Caption: Molecular structure highlighting key functional groups.

Solubility Profiling

Solubility is a critical parameter that influences a compound's behavior in both in vitro assays
and in vivo systems.[4] We distinguish between two key types of solubility measurements:
kinetic and thermodynamic.
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» Kinetic Solubility: Measured by diluting a concentrated DMSO stock solution into an aqueous
buffer. It reflects the solubility of the amorphous or metastable state of the compound and is
often used in high-throughput screening during early drug discovery.[7][8] Low kinetic
solubility can lead to compound precipitation in biological assays, yielding unreliable results.

o Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable
crystalline form of the compound in a saturated solution.[9] This measurement is crucial for
lead optimization and formulation development, as it provides a fundamental physical limit to
how much compound can be dissolved.[4][10]

Experimental Protocols for Solubility Determination

The following protocols describe standardized methods for assessing the aqueous solubility of
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate.

Protocol 2.1.1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is adapted from standard high-throughput screening methodologies.[7][11]
e Preparation of Solutions:
o Prepare a 20 mM stock solution of the test compound in 100% DMSO.[11]
o Prepare the required aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

e Assay Procedure:

o

Add 490 pL of PBS buffer to 1.5 mL microcentrifuge tubes.

o Add 10 pL of the 20 mM DMSO stock solution to the buffer to achieve a final concentration
of 400 uM with 2% DMSO.[11] Prepare in duplicate.

o Include a positive control (a compound with known solubility) and a negative control (buffer
with 2% DMSO).

o Cap the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at
25°C.[7]
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e Sample Analysis:

o After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to
pellet any precipitate.

o Carefully transfer the supernatant to a new tube.

o Quantify the concentration of the dissolved compound in the supernatant using a validated
analytical method, such as HPLC-UV or LC-MS/MS.[7] A calibration curve prepared from
the DMSO stock solution is used for quantitation.

o Data Interpretation:

o The measured concentration is the kinetic solubility. If the measured value is equal to the
nominal concentration (400 uM), the solubility is greater than or equal to that value. If it is
lower, precipitation has occurred.

Protocol 2.1.2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is based on established methods.[9][10]

e Preparation:

o Accurately weigh approximately 1 mg of the solid test compound into a 1.5 mL glass vial.

[9]

o Prepare the desired solvent system (e.g., 0.1 M phosphate buffer pH 7.4, Simulated
Gastric Fluid, etc.).[9][10]

e Assay Procedure:

o Add 1 mL of the solvent system to the vial containing the solid compound.[9]

o Include a blank vial with only the solvent system.

o Seal the vials and place them on a thermomixer or vial roller system to agitate at a
consistent speed (e.g., 700 rpm) and controlled temperature (e.g., 25°C) for 24 hours to
ensure equilibrium is reached.[9]
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e Sample Analysis:
o After incubation, allow the vials to stand to let the excess solid settle.
o Filter the supernatant through a 0.45 pum filter to remove all undissolved particles.[11]

o Quantify the concentration of the dissolved compound in the filtrate using a validated
HPLC-UV or LC-MS/MS method against a standard curve.[4][10]

o Data Interpretation:

o The measured concentration represents the thermodynamic solubility of the compound
under the tested conditions.
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Caption: Experimental workflow for solubility determination.
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lllustrative Solubility Data

While specific experimental data for this compound is not publicly available, we can predict its

general solubility characteristics based on its structure. The compound is expected to exhibit

good solubility in polar organic solvents and limited solubility in aqueous media.

Solvent System

Predicted Solubility
Category

Rationale

Water (pH 7.0)

Low to Insoluble

The large, lipophilic surface
area from the phenyl and tert-
butyl groups outweighs the
contribution of the polar

functional groups.

PBS (pH 7.4)

Low

Similar to water; the presence
of salts is unlikely to
significantly enhance the
solubility of this neutral, non-

ionizable compound.

Methanol

Soluble

A safety data sheet confirms
solubility in methanol, a polar
protic solvent capable of
interacting with the

compound's polar groups.[12]

Acetonitrile

Soluble

A polar aprotic solvent that can
effectively solvate the large

organic structure.

Dichloromethane

Soluble

The compound's overall
lipophilic nature suggests good
solubility in this non-polar

organic solvent.

Hexanes

Low to Insoluble

This highly non-polar solvent is
unlikely to effectively solvate
the polar phosphinyloxy and

carbamate moieties.
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Stability Profiling

Assessing the intrinsic stability of a compound is a mandatory regulatory requirement and a
scientific necessity to ensure its quality, safety, and efficacy.[13] Forced degradation, or stress
testing, is performed to identify potential degradation products, elucidate degradation
pathways, and establish the stability-indicating nature of analytical methods.[14][15] These
studies involve subjecting the compound to conditions more severe than accelerated storage
conditions.[16]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend
targeting 5-20% degradation to ensure that degradation products are formed at levels sufficient
for detection and characterization without completely destroying the sample.[14]

e Preparation of Test Solutions:

o Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a
suitable solvent like acetonitrile or methanol.[16]

e Application of Stress Conditions:

o Acid Hydrolysis: Mix the stock solution with 0.1 M HCI. Incubate at 60°C for a defined
period (e.g., 2, 6, 24 hours).[16]

o Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature
or a slightly elevated temperature (e.g., 40°C) for a defined period.[16] After incubation,
neutralize the samples with an equivalent amount of acid.

o Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H20:2). Store
protected from light at room temperature for a defined period.[16]

o Thermal Degradation: Store the solid compound and the solution in an oven at a high
temperature (e.g., 80°C) for a defined period (e.g., 7 days).[16]

o Photostability: Expose the solid compound and the solution to a light source that provides
combined UV and visible light, with an overall illumination of not less than 1.2 million lux
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hours and an integrated near UV energy of not less than 200 watt-hours/m2.[16][17] A
control sample should be stored in the dark under the same temperature conditions.

o Sample Analysis:
o At each time point, withdraw an aliquot of the stressed sample.

o Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV
method. This method must be capable of separating the parent compound from all
process impurities and degradation products.

o Use a photodiode array (PDA) detector to obtain UV spectra for all peaks to assess peak
purity.

o Calculate the percentage degradation of the parent compound and the percentage of each
formed degradant relative to the initial concentration.

Caption: Workflow for forced degradation (stability) studies.

Anticipated Stability Profile and Degradation Pathways

Based on its chemical structure, tert-Butyl [Bis(4-
methoxyphenyl)phosphinyloxy]carbamate is expected to be stable under neutral and
photolytic conditions but may show susceptibility to hydrolytic and oxidative stress.

o Hydrolytic Stability: The P-O-N bond is likely the most labile site, susceptible to both acid-
and base-catalyzed hydrolysis. This would cleave the molecule into N-Boc-hydroxylamine
and bis(4-methoxyphenyl)phosphinic acid. The carbamate itself could also hydrolyze,
particularly under strong basic conditions, to yield tert-butanol, CO2, and the corresponding
amine.

o Oxidative Stability: The compound does not possess functional groups that are highly
susceptible to oxidation, such as sulfides or phenols. However, subtle oxidation of the
aromatic rings or other parts of the molecule by a strong oxidizing agent like H202 cannot be
ruled out.

o Thermal and Photostability: The compound is expected to be relatively stable to heat and
light, as indicated by general supplier information suggesting storage at room temperature.
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[2] Significant degradation would likely require extreme conditions.

lllustrative Stability Data

The following table summarizes the expected outcomes of a forced degradation study. The
goal is to achieve 5-20% degradation to identify relevant degradants.[14]

o . Expected Potential Major
Stress Condition Severity .
Degradation Degradants
Bis(4-
Moderate to methoxyphenyl)phos
0.1 M HCI 60°C, 24h yphenylphosp
Significant hinic acid, N-Boc-
hydroxylamine
Bis(4-
methoxyphenyl)phosp
0.1 M NaOH 40°C, 6h Significant hinic acid, products
from carbamate
hydrolysis
Minor oxidative
3% H202 RT, 24h Low to Moderate
adducts
) o No significant
Heat (Solid) 80°C, 7 days Negligible to Low ]
degradation expected
) 1.2M lux:h, o No significant
Photolysis (ICH) Negligible )
200W-h/m2 degradation expected
Conclusion

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is a compound of high utility in
chemical synthesis. Its physicochemical profile is dictated by a balance of large lipophilic
groups and polar, reactive linkages. It is predicted to have good solubility in common organic
solvents but limited aqueous solubility, a critical consideration for its use in biological assays
and formulation. The primary stability liability is anticipated to be hydrolysis of the P-O-N bond
under both acidic and basic conditions.
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The experimental protocols detailed in this guide provide a robust framework for researchers to
guantitatively determine the operational solubility and stability limits of this reagent. Such data
is invaluable for ensuring the reliability of experimental outcomes, developing stable
formulations, and meeting regulatory expectations in drug development. By understanding and
quantifying these core properties, scientists can fully leverage the synthetic potential of tert-
Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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